2-Butan-2-yl-1-nitrosopiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butan-2-yl-1-nitrosopiperidine is an organic compound that belongs to the class of nitrosamines. Nitrosamines are known for their presence in various industrial and biological contexts. This compound is characterized by a piperidine ring substituted with a nitroso group and a butan-2-yl group. The presence of the nitroso group is significant as it imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butan-2-yl-1-nitrosopiperidine typically involves the nitrosation of piperidine derivatives. One common method is the reaction of piperidine with nitrous acid, which can be generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Butan-2-yl-1-nitrosopiperidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-Butan-2-yl-1-nitrosopiperidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce nitroso groups into other compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer research.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Butan-2-yl-1-nitrosopiperidine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can affect cellular function. This interaction is of particular interest in cancer research, where nitrosamines are studied for their potential to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-Nitrosodimethylamine: Another nitrosamine with similar chemical properties but different biological activity.
N-Nitrosopyrrolidine: A structurally related compound with a pyrrolidine ring instead of a piperidine ring.
N-Nitrosomorpholine: Contains a morpholine ring and exhibits different reactivity due to the presence of an oxygen atom.
Uniqueness
2-Butan-2-yl-1-nitrosopiperidine is unique due to the presence of the butan-2-yl group, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other nitrosamines and contributes to its specific applications in research and industry.
Properties
CAS No. |
75101-89-2 |
---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-butan-2-yl-1-nitrosopiperidine |
InChI |
InChI=1S/C9H18N2O/c1-3-8(2)9-6-4-5-7-11(9)10-12/h8-9H,3-7H2,1-2H3 |
InChI Key |
MQNUPEOFCXYYCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1CCCCN1N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.